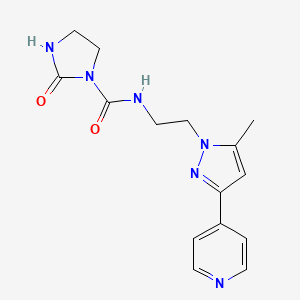![molecular formula C11H19NO4 B2926648 (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid CAS No. 2102403-69-8](/img/structure/B2926648.png)
(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
説明
The compound “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” contains a tert-butoxycarbonyl group . This group is often used in organic chemistry as a protecting group for amines . It’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is often used as a protecting group in organic chemistry . It’s introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction . The specific reactions involving “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The tert-butoxycarbonyl group has an average mass of 101.12376 and a monoisotopic mass of 101.06025 . The specific properties of “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would require further analysis.科学的研究の応用
Synthesis and Intermediate Applications
- Large-Scale Preparation from L-Aspartic Acid : (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, a compound related to (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid, has been synthesized from L-aspartic acid on a large scale, demonstrating its potential as an intermediate in organic synthesis (Yoshida et al., 1996).
Chiral Auxiliary and Building Block Applications
- Synthesis of Chiral Auxiliaries and Dipeptides : Enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, closely related to the subject compound, have been synthesized and utilized as chiral auxiliaries and building blocks in dipeptide synthesis, demonstrating its utility in producing enantiomerically pure compounds (Studer et al., 1995).
Application in Inhibitory Peptides
- Design of Angiotensinogen Transition-State Analogues : Research on similar compounds includes the design of angiotensinogen transition-state analogues, indicating applications in the development of inhibitory peptides for therapeutic purposes (Thaisrivongs et al., 1987).
Spectroscopic and Theoretical Analysis
- Spectroscopic and Computational Methods : 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, another related compound, has been characterized using spectroscopic and computational methods, suggesting the potential of (5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid for similar detailed structural and thermodynamic analyses (Devi et al., 2018).
Additional Research
- Further studies on related compounds include the development of electrophilic building blocks for enantiomerically pure compounds and exploration of various synthetic methods, indicating the compound's relevance in various areas of organic chemistry and drug synthesis (Zimmermann & Seebach, 1987), (Xue & Silverman, 2010).
作用機序
The mechanism of action of a compound depends on its structure and the biological system it interacts with. As a protecting group, the tert-butoxycarbonyl group can prevent certain functional groups from reacting until it’s removed . The specific mechanism of action of “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would require further study.
将来の方向性
The future directions for research on “(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid” would depend on its potential applications. Given the use of the tert-butoxycarbonyl group as a protecting group in organic chemistry , there could be interest in exploring its use in the synthesis of complex organic molecules.
特性
IUPAC Name |
(5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZGWPOKJCVJGU-GVHYBUMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2102403-69-8 | |
| Record name | (5R)-1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


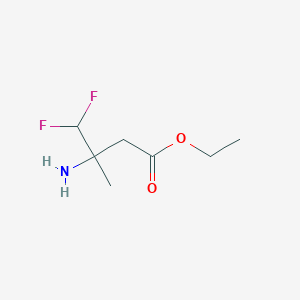
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)
![2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile](/img/structure/B2926571.png)
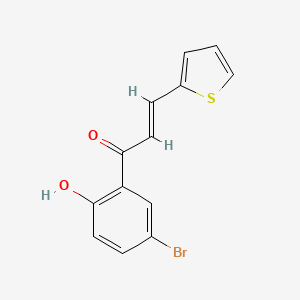
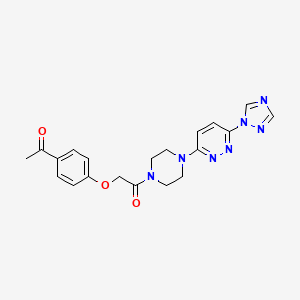
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)

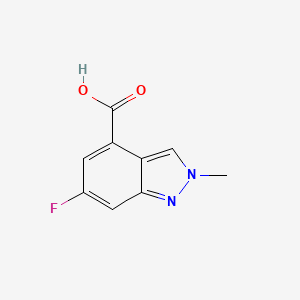
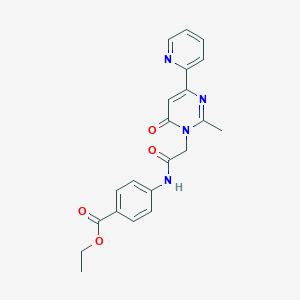


![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)
